molecular formula C23H24N4O3S3 B2593932 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361170-93-6

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2593932
CAS RN: 361170-93-6
M. Wt: 500.65
InChI Key: MHBNRMDGHMTZHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The piperidine ring provides basicity, the sulfonyl group is a good leaving group, and the benzamide group can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the sulfonyl group could be replaced by a nucleophile in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl and benzamide groups in this compound could affect its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Disposition and Metabolism Studies

One area of scientific research involves understanding the disposition and metabolism of compounds in the human body. For instance, studies on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) , an orexin 1 and 2 receptor antagonist, highlight the processes of drug metabolism and elimination. Such studies are crucial for developing new medications, as they provide insights into how drugs are processed and how their metabolites are excreted, which in turn influences their efficacy and safety profiles (Renzulli et al., 2011).

Pharmacological Activities

Another significant area of research is exploring the pharmacological activities of compounds. For example, sulpiride , a substituted benzamide, is known to selectively block D-2 receptors. Such compounds are investigated for their therapeutic potential in various conditions, including psychiatric disorders. The specific actions of these compounds, such as antipsychotic effects and their influence on mood and cognition, are of interest in developing treatments for conditions like schizophrenia, anorexia nervosa, and bulimia nervosa (Faltus et al., 1989).

Mechanistic Studies

Research into the mechanisms of action of various compounds provides foundational knowledge for drug development. Understanding how a compound interacts with specific receptors or enzymes within the body can help identify potential therapeutic targets for a range of diseases. For instance, the study of pramipexole , which has high affinity for dopamine D3 receptors, offers insights into the treatment of Parkinson's disease by modulating dopamine levels in the brain (Piercey et al., 1996).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S3/c1-13-10-14(2)12-27(11-13)33(29,30)17-6-4-16(5-7-17)22(28)26-23-25-18-8-9-19-20(21(18)32-23)24-15(3)31-19/h4-9,13-14H,10-12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNRMDGHMTZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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